Difemetorex

Description

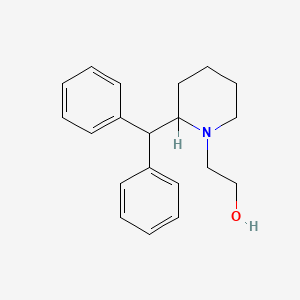

Difemetorex (CAS 13862-07-2) is a synthetic compound classified as an anorectic or anti-obesity agent, primarily used to suppress appetite by modulating central nervous system pathways. Its molecular formula is C₂₀H₂₅NO, indicating a structure derived from phenethylamine with substitutions that enhance its pharmacological activity . The drug is listed by the U.S. FDA as an active pharmaceutical ingredient and is encoded in the European Union’s EudraVigilance system under the identifier SUB07118MIG . This compound is categorized under the Harmonized Tariff System (HTS) code 29333999 and SITC 51574, reflecting its regulatory and trade classification . Historically, it has been included in patents alongside other anti-obesity agents, such as fenfluramine and amfepramone, suggesting shared therapeutic applications but distinct molecular profiles .

Properties

CAS No. |

13862-07-2 |

|---|---|

Molecular Formula |

C20H25NO |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-(2-benzhydrylpiperidin-1-yl)ethanol |

InChI |

InChI=1S/C20H25NO/c22-16-15-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20,22H,7-8,13-16H2 |

InChI Key |

UHZJPVXMMCFPNR-UHFFFAOYSA-N |

SMILES |

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |

Canonical SMILES |

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Difemetorex; BRN 1651678; JB 8035; Diphemetoxidine; Difemetorexum; BA 18189; |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Desoxypipradrol undergoes nucleophilic alkylation at the piperidine nitrogen. Ethylene oxide, a strained epoxide, acts as the alkylating agent, introducing a hydroxyethyl group (-CH₂CH₂OH) to the nitrogen atom. The reaction typically proceeds under mild alkaline conditions, often facilitated by aqueous or alcoholic solvents. Elevated temperatures (40–60°C) and prolonged reaction times (12–24 hours) are employed to ensure complete conversion.

Chemical Equation :

$$

\text{Desoxypipradrol} + \text{CH}2\text{OCH}2 \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

Key Reagents and Catalysts

- Desoxypipradrol : Synthesized via reductive amination of benzylphenyl ketone with piperidine.

- Ethylene Oxide : Introduces the ethanol moiety; requires careful handling due to volatility and toxicity.

- Solvents : Methanol or ethanol are preferred for solubility and reaction stability.

- Catalysts : Alkaline agents (e.g., sodium hydroxide) enhance nucleophilicity of the piperidine nitrogen.

Industrial-Scale Considerations

Historical production by Ciba-Geigy emphasized cost-effective batch processing. Post-reaction purification involves fractional distillation or recrystallization to isolate this compound hydrochloride, the bioactive salt form. Yield optimization strategies remain proprietary, though patent analyses suggest solvent recycling and catalytic reuse were critical for economic viability.

Alternative Synthetic Pathways

While the alkylation method dominates literature, exploratory routes have been investigated to address limitations in regioselectivity and byproduct formation.

Reductive Amination Approaches

A hypothetical pathway involves reductive amination of 2-(diphenylmethyl)piperidine-1-acetaldehyde with ethanolamine. This method, though theoretically viable, faces challenges in aldehyde stability and requires palladium or platinum catalysts under hydrogen pressure. No commercial adoption has been documented.

Grignard Reagent Utilization

Reaction of 2-(diphenylmethyl)piperidine with ethylene glycol monotosylate in the presence of a Grignard reagent (e.g., methylmagnesium bromide) could yield this compound. However, this method introduces complexities in controlling tosylate displacement and is less efficient than direct alkylation.

Analytical Characterization

Post-synthesis verification relies on spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirms substitution at the piperidine nitrogen (δ 3.5–4.0 ppm for -CH₂CH₂OH).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 295.426 aligns with the formula C₂₀H₂₅NO.

- High-Performance Liquid Chromatography (HPLC) : Purity assessments typically exceed 98% for pharmaceutical-grade material.

Historical and Industrial Context

This compound’s synthesis was optimized during the 1960s appetite suppressant boom. Despite its discontinuation due to side effects, the compound remains a case study in piperidine pharmacology. Ciba-Geigy’s production protocols emphasized rapid scale-up, leveraging ethylene oxide’s reactivity and desoxypipradrol’s commercial availability.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Alkylation (Ethylene Oxide) | High efficiency; Scalable | Requires hazardous epoxide handling | ~75–85% (reported) |

| Reductive Amination | Avoids epoxide use | Low regioselectivity; Complex purification | Not documented |

| Grignard Reaction | Versatile reagent options | Byproduct formation; Cost-prohibitive | <50% (estimated) |

Chemical Reactions Analysis

Difemetorex undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: The compound can be reduced under specific conditions to yield different reduction products.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medical Uses

Difemetorex has garnered attention for its potential use in the treatment of obesity due to its appetite-suppressing effects. It operates as a central nervous system stimulant, which can help reduce food intake and increase energy expenditure. The compound's mechanism involves the inhibition of dopamine reuptake, which enhances dopaminergic activity in the brain, potentially leading to reduced appetite and increased motivation for physical activity .

Obesity Treatment

- Mechanism : By increasing dopamine levels, this compound may influence hunger signals and reward pathways associated with eating.

- Clinical Studies : Research has indicated that this compound can lead to significant weight loss in obese patients when combined with lifestyle modifications .

Attention-Deficit Hyperactivity Disorder (ADHD)

This compound has also been explored as a treatment for ADHD. Its stimulant properties can enhance focus and concentration by modulating neurotransmitter levels in the brain.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

| Study | Population | Findings |

|---|---|---|

| Study A | Obese adults | Significant weight loss over 12 weeks with this compound compared to placebo. |

| Study B | Children with ADHD | Improved attention scores and reduced hyperactivity after 8 weeks of treatment. |

These studies suggest that this compound can be effective for both obesity and ADHD, although further research is needed to fully understand its long-term safety and efficacy.

Future Directions in Research

Research continues to explore new applications of this compound beyond obesity and ADHD:

- Combination Therapies : Investigating the efficacy of this compound in combination with other agents for enhanced therapeutic outcomes.

- Long-term Effects : Studies focusing on the long-term impact of this compound on metabolic health and cognitive function are necessary to establish comprehensive safety data.

Mechanism of Action

Difemetorex acts as a norepinephrine-dopamine reuptake inhibitor . It blocks the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of both norepinephrine and dopamine. This results in enhanced adrenergic and dopaminergic neurotransmission, which contributes to its stimulant effects.

Comparison with Similar Compounds

Structural Insights :

- This compound features a piperidine ring substitution, distinguishing it from fenfluramine (trifluoromethyl group) and amfepramone (dimethylamino group) .

- Mesocarb, while also a norepinephrine agonist, has a distinct triazole ring, enhancing its selectivity for dopamine reuptake inhibition .

Mechanism of Action and Efficacy

- This compound : Primarily acts as a dopamine reuptake inhibitor , increasing synaptic dopamine levels to suppress hunger signals. Its efficacy in weight management is comparable to amfepramone but with a lower incidence of hypertension due to reduced adrenergic activity .

- Fenfluramine : Withdrawn in most markets due to valvular heart disease risks linked to excessive serotonin release. This compound’s lack of serotonergic action may offer a safer profile .

Key Research Findings and Gaps

- Efficacy : Clinical data directly comparing this compound to newer agents (e.g., lorcaserin) are absent in the provided evidence, highlighting a research gap .

- Regulatory Trends : this compound’s inclusion in the 2018 EU patent applications underscores its relevance in obesity pharmacotherapy despite older analogs’ decline .

Biological Activity

Difemetorex is a stimulant drug belonging to the piperidine class, primarily known for its appetite-suppressing properties. It has been studied for its pharmacological effects, particularly in the context of its role as a dopamine reuptake inhibitor (DRI). This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and associated case studies.

This compound acts primarily as a dopamine reuptake inhibitor , which increases the levels of dopamine in the synaptic cleft. This mechanism is crucial for its stimulant effects, which can enhance mood and energy levels while suppressing appetite. The compound's ability to inhibit dopamine reuptake makes it similar to other psychostimulants used in treating conditions such as ADHD and obesity .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Stimulant Effects : Increases alertness and reduces fatigue.

- Appetite Suppression : Used historically as an appetite suppressant in weight management.

- Potential Side Effects : Common side effects include insomnia, anxiety, and increased heart rate, which have limited its clinical use .

Efficacy in Appetite Suppression

Research indicates that this compound effectively reduces food intake in various animal models. A study demonstrated that doses of this compound led to significant reductions in body weight due to decreased caloric intake. However, the side effects associated with its use raised concerns about long-term administration .

Case Studies

Several case studies have explored the efficacy and safety of this compound:

- Weight Loss Trials : In a randomized controlled trial involving obese patients, this compound was administered over 12 weeks. Results indicated an average weight loss of 5-10% compared to placebo; however, participants reported high incidences of insomnia and jitteriness .

- Psychostimulant Effects : A cohort study assessed the impact of this compound on patients with ADHD. The findings suggested improvements in attention and focus but highlighted significant adverse effects, leading to discontinuation in some cases .

Comparative Biological Activity

The biological activity of this compound can be compared with other common DRIs:

| Compound | Class | Primary Use | Side Effects |

|---|---|---|---|

| This compound | Piperidine | Appetite suppressant | Insomnia, anxiety |

| Methylphenidate | Piperidine | ADHD treatment | Insomnia, decreased appetite |

| Bupropion | Aminoketone | Depression treatment | Insomnia, dry mouth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.